molecular formula C19H21ClN2O2 B4460066 N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide

N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide

Cat. No. B4460066
M. Wt: 344.8 g/mol
InChI Key: NSIWTQKNXJDZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins. This compound has gained significant attention in the scientific community due to its potential role in treating various types of cancer, including leukemia, lymphoma, and multiple myeloma.

Mechanism of Action

N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide selectively binds to the hydrophobic groove of BCL-2 proteins, thereby preventing their interaction with pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells. N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide has a higher binding affinity for BCL-2 proteins than other members of the BCL-2 family, making it a potent inhibitor of BCL-2.
Biochemical and Physiological Effects
N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2 proteins, while sparing normal cells that do not express these proteins. The compound has also been shown to reduce tumor burden and increase survival rates in preclinical models of cancer. However, N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide may also have off-target effects that could lead to toxicity in normal cells.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for BCL-2 proteins. The compound is also relatively stable and can be easily synthesized in large quantities. However, N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide may have limitations in terms of its off-target effects and potential toxicity in normal cells. Researchers must carefully design experiments to minimize these effects and ensure the safety of their subjects.

Future Directions

There are several future directions for N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide research, including the development of combination therapies that enhance its efficacy and reduce toxicity. Researchers may also investigate the role of N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide in other types of cancer and explore its potential as a therapeutic agent in non-cancerous diseases. Additionally, the development of new and improved synthesis methods for N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide may facilitate its widespread use in both preclinical and clinical settings.
Conclusion
N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide is a promising small molecule inhibitor that selectively targets BCL-2 proteins and induces apoptosis in cancer cells. The compound has shown significant potential in preclinical and clinical trials for its role in cancer treatment. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. With continued research and development, N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide may become an important therapeutic agent in the fight against cancer and other diseases.

Scientific Research Applications

N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical trials for its potential role in cancer treatment. The compound has shown promising results in inducing apoptosis (programmed cell death) in cancer cells that overexpress BCL-2 proteins. N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide has been tested in various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-13-3-4-15(11-14(13)2)19(23)21-17-12-16(20)5-6-18(17)22-7-9-24-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIWTQKNXJDZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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